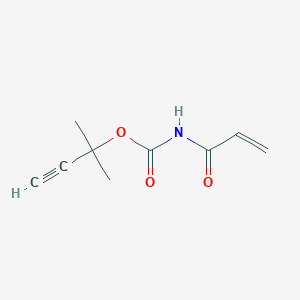

2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate

Description

N1-Methylinosine: is a modified nucleoside found at position 37 in transfer RNA (tRNA) 3’ to the anticodon of eukaryotic tRNA . It is a derivative of inosine, where a methyl group is attached to the nitrogen atom at position 1 on the hypoxanthine ring . This modification plays a crucial role in the stability and function of tRNA molecules.

Properties

CAS No. |

141895-75-2 |

|---|---|

Molecular Formula |

C9H11NO3 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

2-methylbut-3-yn-2-yl N-prop-2-enoylcarbamate |

InChI |

InChI=1S/C9H11NO3/c1-5-7(11)10-8(12)13-9(3,4)6-2/h2,5H,1H2,3-4H3,(H,10,11,12) |

InChI Key |

YGWKYRQUJSUBOE-UHFFFAOYSA-N |

SMILES |

CC(C)(C#C)OC(=O)NC(=O)C=C |

Canonical SMILES |

CC(C)(C#C)OC(=O)NC(=O)C=C |

Synonyms |

Carbamic acid, (1-oxo-2-propenyl)-, 1,1-dimethyl-2-propynyl ester (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Methylinosine typically involves the methylation of inosine. One common method is the use of methyl iodide as the methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of N1-Methylinosine may involve enzymatic methods where specific methyltransferases catalyze the methylation of inosine. These enzymes use S-adenosylmethionine (SAM) as the methyl donor .

Chemical Reactions Analysis

Types of Reactions: N1-Methylinosine can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form N1-methylxanthosine.

Reduction: Reduction reactions can convert it back to inosine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like thiols and amines can be used in substitution reactions.

Major Products Formed:

Oxidation: N1-Methylxanthosine.

Reduction: Inosine.

Substitution: Various substituted inosine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N1-Methylinosine is used as a model compound in studies of nucleoside chemistry and enzymatic methylation processes .

Biology: In biological research, N1-Methylinosine is studied for its role in tRNA stability and function. It is also used to investigate the effects of RNA modifications on gene expression and protein synthesis .

Medicine: Its presence and levels in tRNA are studied for their role in cancer cell proliferation and invasion .

Industry: In the pharmaceutical industry, N1-Methylinosine is explored for its potential as a biomarker for certain diseases and as a target for drug development .

Mechanism of Action

N1-Methylinosine exerts its effects primarily through its role in tRNA stability and function. The methylation at position 1 enhances the stability of tRNA molecules, which is crucial for accurate and efficient protein synthesis. This modification also affects the folding and structure of tRNA, influencing its interaction with ribosomes and other cellular machinery .

Comparison with Similar Compounds

N1-Methyladenosine: Another methylated nucleoside found in tRNA and mRNA, playing a role in RNA stability and function.

N6-Methyladenosine: A common RNA modification involved in regulating gene expression and RNA metabolism.

N7-Methylguanosine: Found in the cap structure of eukaryotic mRNA, important for mRNA stability and translation.

Uniqueness of N1-Methylinosine: N1-Methylinosine is unique due to its specific role in tRNA stability and its potential implications in cancer research. Unlike other methylated nucleosides, it is specifically found at position 37 in tRNA, highlighting its specialized function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.